Cas no 1058737-47-5 (tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate)

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate structure
1058737-47-5 structure
Product Name:tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
N.o CAS:1058737-47-5
MF:C11H20N2O2
MW:212.29
MDL:MFCD22200975
CID:5095832
PubChem ID:56973324
Update Time:2026-03-02

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • (1R,5S)-TERT-BUTYL 3,6-DIAZABICYCLO[3.2.1]OCTANE-6-CARBOXYLATE
    • tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
    • 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 1,1-dimethylethyl ester, (1R,5S)-
    • tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
    • (1R,5S)-6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.2.1]octane
    • (1R,5S)-tert-butyl3,6-diazabicyclo[3.2.1]octane-6-carboxylate
    • 1058737-47-5
    • MFCD22200975
    • t-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
    • DTXSID40719902
    • SCHEMBL1711553
    • CS-0183446
    • (1R,5S)-6-Boc-3,6-diazabicyclo[3.2.1]octane
    • PS-15327
    • CSQBUSQTOWHXLW-BDAKNGLRSA-N
    • MDL: MFCD22200975
    • Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
    • Chave InChI: CSQBUSQTOWHXLW-BDAKNGLRSA-N
    • SMILES: [C@]12([H])C[C@]([H])(N(C(OC(C)(C)C)=O)C1)CNC2

Propriedades Computadas

  • Massa Exacta: 212.152477885g/mol
  • Massa monoisotópica: 212.152477885g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 260
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.9
  • Superfície polar topológica: 41.6Ų

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate Preçomais >>

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1058737-47-5 98%
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